Pentyl 4-chlorobenzoate
Description
Pentyl 4-chlorobenzoate is an ester derived from 4-chlorobenzoic acid and pentanol. Structurally, it consists of a pentyl ester group attached to the para position of a chlorinated benzene ring. Its physicochemical properties, such as solubility and volatility, are influenced by the pentyl chain and the electron-withdrawing chlorine substituent, which also impacts its environmental behavior.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
pentyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
APVFEMBQOQUREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid pentyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-chlorobenzoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions to regenerate 4-chlorobenzoic acid and pentanol:
Acidic Hydrolysis
-
Rate increases with temperature (e.g., 90% conversion at 100°C).
Basic Hydrolysis (Saponification)
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates substitution at the para position relative to the ester group.
Example Reaction with Amines
Key Factors Influencing Reactivity
-
Electron-withdrawing groups : Enhance ring electrophilicity .
-
Leaving group ability : Cl⁻ is a moderate leaving group compared to NO₂⁻ .
Cross-Coupling Reactions
The chlorine substituent participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Mechanistic Steps
-
Oxidative addition of Pd(0) to the C–Cl bond.
-
Transmetallation with boronic acid.
Hydrodehalogenation
Catalytic hydrodechlorination removes the chlorine atom, yielding pentyl benzoate:
-
Conditions : 10–101 kPa H₂, 353 K, 95% selectivity for dechlorination .
-
Kinetics : First-order in chlorobenzene, inverse first-order in HCl .
Reduction of the Ester Group
The ester can be reduced to the corresponding alcohol using strong reducing agents:
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C , producing 4-chlorobenzoic acid and pentene.
Scientific Research Applications
4-Chlorobenzoic acid pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of plasticizers, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-chlorobenzoic acid pentyl ester involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and pentanol. The released 4-chlorobenzoic acid can then interact with cellular components, potentially inhibiting enzymes or altering metabolic pathways .
Comparison with Similar Compounds
Key Findings :
- Solubility: Longer alkyl chains (e.g., pentyl vs. ethyl) reduce water solubility due to increased hydrophobicity. For instance, pentyl esters like pentyl xyloside DP1 show preferential partitioning into organic phases like pentanol over water .
- Volatility : Pentyl esters exhibit lower volatility compared to shorter-chain analogs (e.g., ethyl esters), as seen in pentyl acetate, which evaporates more slowly than butyl acetate .
Functional Comparison with Substituted Benzoate Esters
Substituents on the benzoate ring influence electronic, steric, and functional properties. Examples from and include:
Table 2: Substituent Effects on Benzoate Esters
Key Findings :
- Electron-Withdrawing Groups : Chlorine and fluorine substituents increase resistance to electrophilic attack but may slow hydrolysis compared to unsubstituted esters.
Environmental Degradation and Persistence
The environmental fate of this compound is linked to its hydrolysis and subsequent microbial degradation:
- Hydrolysis : Esters typically hydrolyze to their parent acid (4-chlorobenzoic acid) and alcohol. Longer alkyl chains (e.g., pentyl) generally hydrolyze slower than shorter chains (e.g., ethyl) due to steric effects .
- Microbial Degradation : 4-Chlorobenzoic acid is degraded by bacteria like Arthrobacter spp. via the 4-chlorobenzoate:CoA ligase pathway, forming intermediates for further mineralization . However, the ester itself may persist longer in environments with low hydrolytic activity.
Table 3: Degradation Pathways of Selected Compounds
| Compound | Hydrolysis Rate | Microbial Pathway | Persistence |
|---|---|---|---|
| This compound | Slow | Dependent on hydrolysis to 4-Cl-BA | High |
| Ethyl 4-chlorobenzoate | Moderate | Same as above | Moderate |
| 4-Chlorobenzoic acid | N/A | Direct utilization by Arthrobacter | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
